3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine
Description
Structural Significance of Isoxazole-Benzodioxole Hybrid Scaffolds
The molecular architecture of 3-(Benzo[d]dioxol-5-yl)isoxazol-5-amine (C₁₀H₈N₂O₃, MW 204.18) merges two pharmacologically privileged motifs: a 1,3-benzodioxole ring and a 5-aminoisoxazole system. The benzodioxole component, characterized by its methylenedioxy bridge, imparts enhanced metabolic resistance by shielding phenolic hydroxyl groups from Phase I oxidation. This structural feature is critical for improving oral bioavailability, as demonstrated in comparative studies of benzodioxole-containing drugs like paroxetine.
The isoxazole ring contributes dipole moment heterogeneity (calculated μ = 3.2 D) and hydrogen-bonding capacity via its N–O group, facilitating interactions with enzymatic active sites. Quantum mechanical analyses reveal that the 5-amino substituent lowers the ring’s LUMO energy (−1.8 eV), enhancing electrophilic reactivity for nucleophilic substitutions—a property exploited in prodrug designs. Spatial orientation studies using X-ray crystallography show a dihedral angle of 42° between the benzodioxole and isoxazole planes, optimizing π-π stacking with aromatic residues in target proteins while minimizing steric clashes.
Table 1: Key Structural and Electronic Properties
Synthetic accessibility enhances this scaffold’s utility. A validated route involves 1,3-dipolar cycloaddition between 3-(benzo[d]dioxol-5-yl)isoxazol-5(4H)-one and phosphoryl chloride, yielding the chlorinated intermediate followed by amination (66% overall yield). NMR characterization confirms regioselectivity, with distinctive shifts at δ 6.41 ppm (isoxazole C–H) and δ 6.05 ppm (benzodioxole methylenedioxy).
Historical Context of Heterocyclic Amines in Drug Discovery
Heterocyclic amines have dominated pharmaceutical development since the 20th century, constituting 59% of FDA-approved small-molecule drugs. Isoxazoles gained prominence through sulfamethoxazole (antibacterial, 1961) and valdecoxib (COX-2 inhibitor, 2001), while benzodioxoles appear in natural products like myristicin and synthetic agents such as piperonyl butoxide. The fusion of these systems in 3-(Benzo[d]dioxol-5-yl)isoxazol-5-amine represents an evolution in scaffold hybridization strategies first validated by Pfizer’s discovery of the benzodioxole-isoxazoline antimalarial series (2015).
Early structure-activity relationship (SAR) studies on analogous hybrids revealed critical pharmacophoric elements:
- Benzodioxole Substitution : Para-substitution (C5 position) maximizes metabolic stability, reducing hepatic clearance by 70% compared to ortho-analogs.
- Isoxazole Amination : Primary amines at C5 improve aqueous solubility (logP reduction from 2.8 to 1.9) while maintaining target affinity.
Table 2: Historical Milestones in Hybrid Heterocycle Development
| Year | Breakthrough | Impact on Current Scaffold |
|---|---|---|
| 1961 | Sulfamethoxazole (isoxazole antibiotic) | Validated isoxazole’s antimicrobial role |
| 2001 | Valdecoxib (isoxazole COX-2 inhibitor) | Demonstrated isoxazole’ |
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-10-4-7(12-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMPVJDGPDRENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole with suitable amine and aldehyde precursors can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts in a continuous acylation process has been explored to improve the sustainability and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzodioxole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxol, including 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine, exhibit significant antidiabetic properties. Research has demonstrated that these compounds can act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. For instance, certain derivatives showed IC values comparable to known antidiabetic agents, suggesting their potential as therapeutic agents for managing diabetes .
Modulators of ATP-Binding Cassette Transporters
The compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug absorption and resistance mechanisms in cancer therapy. Compounds similar to this compound have been shown to enhance the efficacy of chemotherapeutic agents by inhibiting efflux pumps associated with drug resistance .
Anticancer Activity
Studies have also explored the anticancer properties of benzodioxole derivatives. The compound’s structural features allow it to interact with various molecular targets implicated in cancer progression. Preliminary data suggest that it may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and migration .
In Vivo and In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines and diabetic models. These studies typically involve:
- Cell Viability Assays : To determine cytotoxic effects.
- Mechanistic Studies : To elucidate the pathways involved in its action.
In vivo studies are necessary to confirm these findings and assess pharmacokinetics and toxicity profiles.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis for developing more complex molecules with potential pharmaceutical applications. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies
Mécanisme D'action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following sections compare 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine with compounds sharing key structural motifs, including heterocyclic cores, substituent patterns, and functional groups.
Pyrazole Derivatives
Compound : 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-fluorophenyl)-1H-pyrazole
- Molecular Formula : C₁₆H₁₁FN₂O₂
- Molar Mass : 282.27 g/mol
- Key Features : Replaces the isoxazole core with a pyrazole ring (two adjacent nitrogen atoms). The benzo[d][1,3]dioxolyl group is retained at position 3, while a 3-fluorophenyl group substitutes position 5.
- Properties : Higher molecular weight (282 vs. ~209 g/mol for the target compound) and lipophilicity due to the fluorophenyl group. Demonstrated 84% yield in synthesis, suggesting favorable reactivity .
| Parameter | Target Compound | Pyrazole Analog |
|---|---|---|
| Core Structure | Isoxazole | Pyrazole |
| Substituents | Benzo[d][1,3]dioxolyl, NH₂ | Benzo[d][1,3]dioxolyl, 3-FPh |
| Molecular Weight | ~209 g/mol (estimated) | 282.27 g/mol |
| Synthetic Yield | Not reported | 84% |
Implications : The pyrazole analog’s fluorophenyl group may enhance metabolic stability but reduce solubility compared to the amine-substituted target compound.
Isoxazole-Based Schiff Bases
Compound : N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine
- Molecular Formula : C₁₂H₁₂ClN₃O
- Molar Mass : 249.70 g/mol
- Key Features : Retains the isoxazol-5-amine core but substitutes position 3 with a methyl group and forms a Schiff base with 4-chlorobenzaldehyde.
- Crystallographic data confirm planar geometry, favoring π-π stacking interactions .
| Parameter | Target Compound | Schiff Base Analog |
|---|---|---|
| Substituent at C3 | Benzo[d][1,3]dioxolyl | Methyl |
| Functional Group | NH₂ | N=CH-(4-ClC₆H₄) |
| Molecular Weight | ~209 g/mol | 249.70 g/mol |
Implications : The target compound’s benzo[d][1,3]dioxolyl group may confer greater steric bulk and electron-donating effects compared to the methyl group in the Schiff base.
Oxadiazole-Linked Analogs
Compound : 5-(5-Benzo[1,3]dioxol-5-yl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylamine
- Molecular Formula : C₁₂H₈N₄O₄
- Molar Mass : 272.22 g/mol
- Key Features : Links the benzo[d][1,3]dioxolyl-isoxazol-3-yl moiety to an oxadiazole ring via position 5. The amine is positioned on the oxadiazole instead of the isoxazole.
- The extended conjugation may alter electronic spectra compared to the target compound .
| Parameter | Target Compound | Oxadiazole Analog |
|---|---|---|
| Core Structure | Isoxazole | Isoxazole-oxadiazole hybrid |
| Amine Position | C5 of isoxazole | C2 of oxadiazole |
| Molecular Weight | ~209 g/mol | 272.22 g/mol |
Implications : The hybrid structure could exhibit dual binding modes in biological systems, unlike the target compound’s single-site amine functionality.
Sulfonamide Derivatives
Compound : 4-(3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl)benzenesulfonamide
- Key Features : Attaches a benzenesulfonamide group to the isoxazol-5-yl position.
- Properties: Sulfonamides are strong hydrogen-bond acceptors/donors, often enhancing target affinity in enzyme inhibitors (e.g., carbonic anhydrase). The benzene ring adds rigidity and hydrophobicity .
| Parameter | Target Compound | Sulfonamide Analog |
|---|---|---|
| Functional Group | NH₂ | SO₂NH₂ |
| Solubility | Likely higher (amine) | Lower (sulfonamide) |
Implications : The sulfonamide analog’s increased acidity (pKa ~10) contrasts with the target compound’s basic amine (pKa ~8–9), affecting ionization under physiological conditions.
Halogenated Isoxazole Amines
Compound : 5-Bromobenzo[d]isoxazol-3-amine
- Molecular Formula : C₇H₅BrN₂O
- Molar Mass : 213.03 g/mol
- Key Features : Substitutes the benzo[d][1,3]dioxolyl group with a bromine atom at position 5 of the isoxazole.
| Parameter | Target Compound | Brominated Analog |
|---|---|---|
| Substituent at C3 | Benzo[d][1,3]dioxolyl | Br |
| Molecular Weight | ~209 g/mol | 213.03 g/mol |
Implications : The target compound’s benzo[d][1,3]dioxolyl group offers metabolic stability via steric shielding, whereas the brominated analog may undergo nucleophilic substitution more readily.
Activité Biologique
3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 204.185 g/mol
- CAS Number : 938006-68-9
- Purity : 98% (available from commercial sources) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study involving bis-benzo[d][1,3]dioxol derivatives demonstrated significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC values for these compounds were notably lower than those of standard treatments like doxorubicin, indicating a promising avenue for further research in cancer therapeutics .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 | |
| This compound | TBD | TBD | Current Study |
The mechanisms underlying the anticancer effects of this compound and its derivatives are multifaceted:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis suggests that treatment with these compounds results in cell cycle arrest, preventing cancer cells from dividing and proliferating .
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that while these compounds exhibit strong anticancer activity, they maintain a favorable safety profile. For example, IC values greater than 150 µM were observed in normal cell lines, indicating low toxicity .
Case Studies
A notable case study involved the synthesis and evaluation of various benzodioxol derivatives, where one compound (IIc) exhibited potent α-amylase inhibition with minimal cytotoxic effects on normal cells. This suggests that modifications to the benzodioxole structure can enhance biological activity while preserving safety profiles .
Q & A
Q. What are the established synthetic routes for 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine, and how can reaction yields be optimized?
The synthesis typically involves multistep reactions starting from precursors like 2,4-dimethoxyaniline. Key steps include amino group protection (e.g., acetylation), Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃), and cyclization via platinum-carbene intermediates . To improve yields:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for aromatic protons) and isoxazole ring (δ 8.2–8.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.08) .
- IR Spectroscopy : Identify characteristic stretches (e.g., N–O at ~1200 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are recommended to predict the biological targets of this compound?
- Molecular Docking : Use software like AutoDock Vina to screen against databases (e.g., Protein Data Bank) for interactions with enzymes like monoamine oxidases or kinases .
- QSAR Modeling : Train models on analogs with known activities (e.g., benzodioxole-containing inhibitors) to predict binding affinities .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
Contradictions may arise from assay variability or conformational flexibility. Mitigation strategies include:
- Consistent Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and controls .
- Crystallography : Resolve 3D structures of ligand-target complexes to identify critical binding motifs (e.g., benzo[d][1,3]dioxole interactions with hydrophobic pockets) .
- Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify outliers .
Q. What strategies are effective in minimizing byproducts during the synthesis of this compound?
- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of benzo[d][1,3]dioxole precursor to isoxazole intermediate to limit unreacted starting material .
- Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- In Situ Monitoring : Track reaction progress via TLC or inline FTIR to halt reactions at optimal conversion .
Q. How can the compound’s pharmacokinetic properties be evaluated preclinically?
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma Stability : Incubate with rat plasma (37°C, 24 hours) and quantify via LC-MS .
Methodological Challenges
Q. What advanced techniques are used to characterize the compound’s solid-state properties?
- Single-Crystal XRD : Determine crystal packing and hydrogen-bonding networks .
- DSC/TGA : Measure melting points (~150–160°C) and thermal decomposition profiles .
- Powder XRD : Compare experimental diffractograms with Mercury CSD-simulated patterns to detect polymorphs .
Q. How can researchers design activity assays to explore the compound’s potential in neurodegenerative disease models?
- In Vitro Models :
- SH-SY5Y Cells : Assess neuroprotection against Aβ₄₂-induced toxicity via MTT assays .
- Primary Neurons : Measure calcium influx (Fluo-4 AM dye) to evaluate NMDA receptor modulation .
- In Vivo Models :
- Mouse Aβ Plaque Models : Administer 10 mg/kg (oral) and quantify plaque reduction via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
